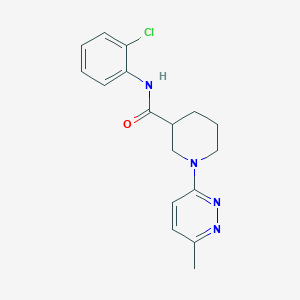

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWJRRLOLCAIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

Attachment of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Coupling Reactions: The pyridazinyl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique functional groups.

Biology

Research into this compound has revealed potential biological activities, including:

- Antimicrobial Properties : Demonstrated significant antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 4.69 |

| S. aureus | 5.64 |

| B. subtilis | 8.33 |

| S. typhi | 11.29 |

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases, including:

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound:

- Antimicrobial Studies : Research demonstrated that the compound exhibits moderate to strong inhibitory effects against pathogenic bacteria, suggesting its potential use as an antimicrobial agent.

- Cancer Research : Investigations into its anticancer properties have shown promising results in vitro, indicating that it may serve as a lead compound for developing new cancer therapeutics.

- Inflammation Studies : Preliminary findings indicate that the compound could play a role in reducing inflammation, which warrants further exploration in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide (BJ49228)

- Substituents : 2,3,4-Trifluorophenyl (R1), 6-methylpyridazin-3-yl (R2).

- Molecular Formula : C17H17F3N4O.

- Molecular Weight : 350.34 g/mol.

1-(3-benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (8a)

- Substituents : 4-Chloro-3-methoxyphenyl (R1), 3-benzoylbenzoyl (R2).

- Molecular Formula : C27H24ClN2O4.

- Molecular Weight : 477.2 g/mol.

Data Table: Comparative Analysis

*Calculated based on structural similarity.

Key Findings from Comparative Analysis

Substituent Impact on Physicochemical Properties: The 2-chlorophenyl group in the target compound provides moderate lipophilicity compared to the trifluorophenyl group in BJ49228, which increases metabolic stability due to fluorine’s electronegativity and small size .

Synthetic Feasibility :

- Compound 8a’s low synthesis yield (17%) highlights challenges in coupling bulky aromatic acids to the piperidine core. This contrasts with pyridazine-based derivatives (e.g., BJ49228), where simpler substituents may improve reaction efficiency .

The pyridazine ring in the target and BJ49228 may favor interactions with enzymes or receptors reliant on π-stacking or hydrogen bonding, whereas 8a’s benzoyl group could engage in hydrophobic binding .

Biological Activity

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.

- Methylpyridazinyl Group : May contribute to biological activity through specific interactions with biological targets.

- Piperidine Carboxamide Moiety : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The exact pathways remain under investigation, but preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against diseases like cancer and infections.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound demonstrated moderate to strong inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 4.69 |

| S. aureus | 5.64 |

| B. subtilis | 8.33 |

| S. typhi | 11.29 |

Anticancer Activity

The compound has shown promise in anticancer applications, with studies suggesting it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of several piperidine derivatives, including the target compound. Results indicated that it effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

- Antitumor Activity : Another study focused on the synthesis of related piperidine derivatives and their biological evaluation revealed that certain modifications led to enhanced anticancer properties, indicating that structural variations can significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between the piperidine-3-carboxamide core and substituted pyridazine/chlorophenyl moieties. Key steps may involve Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling. Optimization focuses on catalysts (e.g., palladium-based), temperature control (80–120°C), and solvent systems (e.g., DMF or THF) to improve yields . Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates.

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the piperidine and pyridazine ring conformations. High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments, as demonstrated in pyridazine derivatives with R-factors < 0.05 and data-to-parameter ratios > 15 . Fourier-transform infrared spectroscopy (FTIR) validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

Q. What in vitro assays are recommended for preliminary pharmacological screening?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor binding) require homology modeling to identify active sites. For kinase inhibitors, fluorescence polarization assays measure IC₅₀ values. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. Dose-response curves (1 nM–100 µM) and controls (DMSO vehicle) ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies in chemical shifts often arise from solvent effects or conformational dynamics. Use ab initio calculations (DFT at B3LYP/6-311+G(d,p)) with explicit solvent models. Validate via 2D-NMR (NOESY/ROESY) to detect through-space interactions and confirm rotamer populations . Cross-reference with SCXRD bond angles and torsional parameters (e.g., piperidine ring puckering) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Metabolic soft spots (e.g., pyridazine N-methylation or chlorophenyl para-hydroxylation) are identified via liver microsome assays (human/rat CYP450 isoforms). Structural modifications include fluorination at vulnerable positions or steric hindrance via bulky substituents. Pharmacokinetic profiling (IV/PO administration) with LC-MS/MS quantifies half-life improvements .

Q. How do substituent variations (e.g., 6-methyl vs. 6-iodo pyridazine) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically replace substituents and measure potency changes. For example, replacing 6-methyl with electron-withdrawing groups (e.g., iodine) may enhance target binding via halogen bonding, as seen in pyridazine analogs . Free-energy perturbation (FEP) simulations quantify binding affinity differences.

Q. What experimental designs address low aqueous solubility during formulation development?

- Methodological Answer : Solubility is assessed via shake-flask method (pH 1–7.4). Co-solvents (PEG 400) or cyclodextrin complexes improve solubility. Nanocrystal formulations reduce particle size (<200 nm) via wet milling. Stability studies (40°C/75% RH) monitor amorphous-to-crystalline transitions using powder X-ray diffraction (PXRD) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Variability arises from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Validate via CRISPR knockouts of ABC transporters. Use isogenic cell pairs (wild-type vs. transporter-deficient) to isolate mechanisms. Normalize data to protein content (BCA assay) to mitigate plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.